3-Methyl-4-pentenal

描述

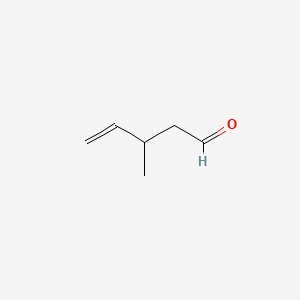

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methylpent-4-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-6(2)4-5-7/h3,5-6H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSZRPZREJBOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938977 | |

| Record name | 3-Methylpent-4-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1777-33-9 | |

| Record name | 3-Methyl-4-pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001777339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpent-4-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalysis in the Synthesis and Transformation of 3 Methyl 4 Pentenal

Heterogeneous Catalysis and Supported Systems

Heterogeneous catalysts offer advantages in terms of catalyst separation and recycling.

Supported metal catalysts are employed for the conversion of aldehydes. For instance, the conversion of 2-methylpentanal, a structural isomer of a potential hydrogenation product of 3-methyl-4-pentenal, has been studied over silica-supported palladium and palladium-copper catalysts. These catalysts can promote decarbonylation to yield pentane or hydrogenation and etherification products, depending on the reaction conditions and the catalyst composition. The presence of an aromatic ring, as in furfural, can inhibit certain reaction pathways observed for aliphatic aldehydes.

Table 2: Products of 2-Methylpentanal Conversion over Supported Catalysts Data extracted from analogous reactions.

| Catalyst | Major Products | Reaction Type | Reference |

| Pd/SiO2 | Pentane, Di-methylpentyl ether | Decarbonylation, Etherification | ou.edu |

| Pd-Cu/SiO2 | Hydrogenation and Etherification Products | Hydrogenation, Etherification | ou.edu |

Chiral Catalysis for Asymmetric Transformations

The development of chiral catalysts for the asymmetric transformation of this compound is of significant interest for the synthesis of enantiomerically enriched compounds.

The enantioselective Mukaiyama–Michael reaction of α,β-unsaturated aldehydes, which are isomers of this compound, can be achieved using chiral organocatalysts. This demonstrates the potential for asymmetric conjugate additions to related unsaturated systems. Furthermore, asymmetric cyclizations catalyzed by chiral radicals have emerged as a powerful tool in enantioselective synthesis. While direct application to this compound is not widely reported, these methodologies provide a conceptual framework for the design of asymmetric transformations of this substrate. Chiral rhodium catalysts, for example, could potentially be used for the asymmetric intramolecular hydroacylation of this compound to produce a chiral cyclic ketone.

Enantioselective Intramolecular Hydroacylation

Enantioselective intramolecular hydroacylation is a powerful atom-economical method for the synthesis of chiral cyclic ketones from unsaturated aldehydes like this compound. This transformation involves the activation of an aldehydic C-H bond and its subsequent addition across a pendant alkene, guided by a chiral catalyst to yield a stereochemically defined product.

The pioneering work in the field of enantioselective hydroacylation of 4-pentenals was serendipitously discovered by James and Young. escholarship.org While investigating aldehyde decarbonylation, they observed the formation of α-quaternary cyclopentenones with enantiomeric excesses (ee) up to 52%, which could be enhanced to 69% at lower conversion rates. escholarship.org This initial discovery spurred significant research into the development of more efficient and selective catalyst systems.

Rhodium complexes have emerged as the catalysts of choice for this transformation. The development of cationic rhodium catalysts, in particular, marked a significant breakthrough, allowing reactions to proceed at room temperature with high selectivity for hydroacylation over competing decarbonylation pathways. escholarship.org

The success of these catalytic systems is intrinsically linked to the design of the chiral ligands that coordinate to the rhodium center. Chiral diphosphine ligands have been extensively explored and have proven to be highly effective in inducing high levels of enantioselectivity. For instance, in the cyclization of 4-aryl-substituted pentenals, enantioselectivities ranging from 90-97% ee have been achieved. escholarship.org While specific data for this compound is not extensively detailed in the initial reports, these findings with structurally related substrates highlight the potential for achieving high stereocontrol in its cyclization. The reaction proceeds via the formation of a chiral rhodium-hydride species which then undergoes migratory insertion with the olefin, followed by reductive elimination to furnish the chiral cyclopentanone (B42830).

| Substrate Class | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 4-Pentenals (general) | Rh-based catalyst | Up to 69% | escholarship.org |

| 4-Aryl-substituted pentenals | Cationic Rh / Chiral Diphosphine | 90-97% | escholarship.org |

Development and Performance of Chiral Ligands in Catalytic Asymmetric Synthesis

The development of novel chiral ligands is a cornerstone of progress in asymmetric catalysis, and this holds true for the transformations involving this compound. The ability of a chiral ligand to create a well-defined, asymmetric environment around the metal center is crucial for dictating the stereochemical outcome of a reaction.

A wide array of chiral ligands has been developed and applied in various asymmetric transformations, with chiral diphosphines being particularly prominent in rhodium-catalyzed hydroacylations. Ligands such as those from the DuPhos family, for example, Me-DuPhos, have been successfully employed in the asymmetric cyclization of substituted 4-pentenals, affording enantioselectivities in the range of 65-78% for aryl-substituted substrates. escholarship.org The performance of these ligands is often dependent on the specific substrate and reaction conditions.

More recent advancements have seen the emergence of other classes of chiral ligands, including chiral diene-phosphine tridentate ligands and ligands designed for other transition metals that could potentially be adapted for the hydroacylation of this compound. The design of these ligands often focuses on creating a rigid and well-defined chiral pocket to maximize stereochemical control.

The general principle behind the action of these chiral ligands in the context of intramolecular hydroacylation involves the formation of a diastereomeric transition state upon coordination of the substrate to the chiral catalyst. The energy difference between these diastereomeric transition states dictates the enantiomeric excess of the product. The steric and electronic properties of the chiral ligand are carefully tuned to maximize this energy difference, thereby favoring the formation of one enantiomer over the other.

While the literature provides a strong foundation for the enantioselective intramolecular hydroacylation of 4-pentenals in general, detailed studies focusing specifically on this compound are less common. However, the principles established with analogous substrates provide a clear roadmap for the development of highly selective catalytic systems for the synthesis of chiral cyclopentanones from this compound. The continued development of novel chiral ligands is expected to further enhance the efficiency and selectivity of these important transformations.

| Ligand Class | Notable Examples | Application in Asymmetric Catalysis |

|---|---|---|

| Chiral Diphosphines | Me-DuPhos, BINAP | Rhodium-catalyzed intramolecular hydroacylation |

| Chiral Diene-Phosphine Tridentate | - | Rhodium-catalyzed asymmetric cycloisomerization |

Advanced Applications and Role As a Synthetic Intermediate

Utilization in the Construction of Complex Organic Molecules

The bifunctional nature of 3-Methyl-4-pentenal, possessing both an aldehyde and a terminal alkene, makes it a promising candidate for the synthesis of complex carbocyclic frameworks.

Precursor to Cyclic and Polycyclic Systems

The presence of a terminal double bond and an aldehyde group within the same molecule allows for the theoretical application of this compound in intramolecular cyclization reactions to form five- and six-membered rings, which are core structures in many complex organic molecules. Reactions such as intramolecular ene reactions or Pauson-Khand type reactions could potentially be employed to construct cyclopentane or cyclopentenone derivatives, respectively. These cyclic systems can then serve as foundational scaffolds for the elaboration into more complex polycyclic structures.

The general reactivity of unsaturated aldehydes in cycloaddition reactions further supports the potential of this compound as a precursor to cyclic compounds. For instance, it could theoretically participate as a dienophile in [4+2] cycloaddition reactions, leading to the formation of substituted cyclohexene rings, which are ubiquitous in natural products and other complex organic molecules.

Strategic Building Block in Natural Product Synthesis Programs

While specific examples of the use of this compound in the total synthesis of natural products are not readily found in the literature, its structural motifs are present in various natural products. Its potential to form cyclic structures makes it a hypothetical starting material or key intermediate for the synthesis of terpenoids, iridoids, and other classes of natural products that feature cyclopentanoid or cyclohexanoid cores. The strategic placement of the methyl group could also serve to control stereochemistry in subsequent synthetic transformations.

Intermediacy in the Synthesis of Specialized Organic Compounds for Commercial Applications

The reactivity of this compound suggests its utility as an intermediate in the synthesis of a variety of commercially relevant organic compounds.

Role in the Synthesis of Fine Chemicals and Materials

As a functionalized C6 building block, this compound could be utilized in the synthesis of various fine chemicals. The aldehyde functionality can be readily transformed into a range of other functional groups, such as alcohols, carboxylic acids, or amines, through standard organic transformations. The alkene can undergo reactions like hydroformylation, oxidation, or metathesis to introduce further complexity. This versatility makes it a potential intermediate for the production of specialized monomers for polymer synthesis or as a precursor to other valuable chemical entities.

Contribution to the Synthesis of Molecules Relevant to Flavor and Fragrance Industries (as intermediates)

The fragrance and flavor industry often utilizes unsaturated aldehydes and their derivatives. While this compound itself is not widely recognized as a fragrance ingredient, its structure is related to known fragrance compounds. Through derivatization, such as aldol (B89426) condensation with other carbonyl compounds or acetalization, it could serve as an intermediate in the synthesis of novel fragrance and flavor molecules. For example, its carbon skeleton is reminiscent of building blocks used in the synthesis of ionones and damascones, which are important classes of fragrance compounds.

Utility in Pharmaceutical Synthesis Schemes (as intermediates)

In the pharmaceutical industry, the development of efficient synthetic routes to active pharmaceutical ingredients (APIs) is crucial. Small, functionalized molecules like this compound can serve as valuable starting materials or intermediates. The aldehyde and alkene groups provide handles for the introduction of various pharmacophoric groups and for the construction of the carbon skeleton of drug molecules. Its potential to form cyclic structures is particularly relevant, as many APIs contain carbocyclic or heterocyclic rings.

Theoretical and Computational Investigations of 3 Methyl 4 Pentenal Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a preeminent computational method for investigating the electronic structure and reactivity of molecules. By approximating the electron density of a system, DFT allows for the calculation of energetic profiles and the characterization of transition state structures, providing a quantitative understanding of reaction mechanisms.

Elucidation of Energetic Profiles and Transition State Architectures

DFT calculations are instrumental in mapping the potential energy surface of a reaction, which illustrates the energy of the system as a function of the geometric coordinates of the atoms. This mapping allows for the identification of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter that governs the reaction rate.

For 3-Methyl-4-pentenal, DFT could be employed to study a variety of reactions, such as its behavior in pericyclic reactions. The energetic profiles for different pathways can be calculated, revealing the most favorable reaction mechanism. For instance, in a hypothetical reaction, DFT could be used to compare a concerted pathway with a stepwise pathway involving a diradical or zwitterionic intermediate.

Table 1: Hypothetical DFT-Calculated Energetic Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Reagent) | 0.0 |

| Transition State 1 (Concerted Pathway) | +25.3 |

| Product 1 (from Concerted Pathway) | -15.8 |

| Intermediate (Stepwise Pathway) | +5.2 |

| Transition State 2 (from Intermediate) | +18.7 |

| Product 2 (from Stepwise Pathway) | -12.4 |

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for a specific reaction of this compound.

The "architecture" of a transition state refers to its three-dimensional geometry. DFT calculations provide detailed information about bond lengths and angles in the transition state, which can offer profound insights into the factors that control reactivity and selectivity.

Computational Prediction of Regioselectivity and Stereoselectivity

Many reactions involving this compound have the potential to yield multiple products, leading to issues of regioselectivity and stereoselectivity. Computational chemistry, and DFT in particular, can be a powerful predictive tool in this regard. By calculating the activation energies for the transition states leading to different regioisomers or stereoisomers, the most likely product can be identified.

For example, in an electrophilic addition to the double bond of this compound, the electrophile could add to either of the two carbon atoms of the double bond. DFT calculations could determine the relative energies of the two possible carbocation intermediates, thereby predicting the regioselectivity of the reaction. Similarly, the facial selectivity of an attack on the aldehyde carbonyl group could be predicted by calculating the energies of the transition states leading to the different stereoisomers.

Mechanistic Probes through Isotopic Labeling and Spectroscopic Techniques (e.g., NMR, IR)

While computational methods provide a theoretical framework for understanding reaction mechanisms, experimental techniques are essential for validation. Isotopic labeling, in conjunction with spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, serves as a powerful probe of reaction pathways.

In the context of this compound, specific atoms can be replaced with their heavier isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C). The position of the isotopic label in the product can then be determined using techniques like NMR or mass spectrometry, providing direct evidence for the connectivity changes that occurred during the reaction. This information can be used to distinguish between different possible mechanisms. For instance, a deuterium label at a specific position in this compound could reveal whether a particular C-H bond is broken in the rate-determining step of a reaction.

Spectroscopic techniques can also be used to detect the presence of reaction intermediates. For example, in-situ IR or NMR spectroscopy might allow for the direct observation of a transient intermediate, providing strong evidence for a stepwise reaction mechanism.

Molecular Modeling of Catalyst-Substrate Interactions

Many chemical reactions are facilitated by catalysts, which provide an alternative reaction pathway with a lower activation energy. Understanding the interaction between the catalyst and the substrate is key to designing more efficient and selective catalysts. Molecular modeling, often using DFT or other computational methods, can provide a detailed picture of these interactions.

For reactions involving this compound, a catalyst might be used to control the stereoselectivity of a reaction. Molecular modeling could be used to build a model of the catalyst-substrate complex, revealing the specific non-covalent interactions (such as hydrogen bonding or steric repulsion) that are responsible for directing the substrate to react in a particular way. These models can help to explain the observed selectivity and guide the development of new and improved catalysts.

Environmental and Ecological Perspectives on 3 Methyl 4 Pentenal

Role as a Biogenic Volatile Organic Compound (bVOC)

While plants emit a vast array of volatile organic compounds directly into the atmosphere, 3-Methyl-4-pentenal is not typically considered a primary, or directly emitted, bVOC. Instead, its presence in the environment is largely attributed to the atmospheric oxidation of other bVOCs. Specifically, it has been identified as a product of the ozonolysis of (E)-β-ocimene, a monoterpene released by many plants. The reaction of ozone (O₃) with the double bonds in (E)-β-ocimene leads to the cleavage of the molecule and the formation of smaller, oxygenated compounds, including this compound.

Therefore, this compound is classified as a secondary bVOC, meaning it is formed through chemical reactions in the atmosphere rather than being directly released from a biological source. Its concentration in the atmosphere is thus intrinsically linked to the emissions of its precursor compounds and the prevailing atmospheric conditions that favor their oxidation.

Atmospheric Chemistry and Degradation Pathways of Unsaturated Aldehydes

As an unsaturated aldehyde, this compound is a reactive molecule in the troposphere. Its chemical structure, featuring both a carbon-carbon double bond and an aldehyde functional group, provides multiple sites for reaction with key atmospheric oxidants. The principal degradation pathways for this compound are reaction with the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃), particularly at night. Photolysis, the breakdown of molecules by sunlight, can also contribute to its removal.

The atmospheric lifetime of this compound is determined by the rates of these reactions and the concentrations of the respective oxidants. Due to its reactivity, it is expected to have a relatively short atmospheric lifetime, likely on the order of hours to a few days.

Reaction with OH Radicals: The hydroxyl radical is the most important daytime oxidant in the troposphere. The reaction of OH with this compound can proceed via two main pathways: addition to the carbon-carbon double bond and abstraction of the hydrogen atom from the aldehyde group. The addition pathway is typically dominant for unsaturated aldehydes. This reaction initiates a complex series of further reactions, leading to the formation of various smaller, oxygenated products and contributing to the formation of secondary organic aerosol (SOA) and ozone.

Reaction with Ozone (Ozonolysis): The reaction of this compound with ozone will cleave the carbon-carbon double bond. This process, known as ozonolysis, results in the formation of a Criegee intermediate and another carbonyl compound. These products are themselves reactive and can undergo further atmospheric transformations.

Reaction with NO₃ Radicals: During the nighttime, in the absence of sunlight, the nitrate radical becomes a significant oxidant. Similar to the OH radical, the NO₃ radical can add to the double bond of this compound, initiating a sequence of reactions that contribute to its removal from the atmosphere.

Future Research Directions in 3 Methyl 4 Pentenal Chemistry

Innovation in Catalytic Systems for Enhanced Efficiency and Selectivity

A primary challenge in the chemistry of unsaturated aldehydes like 3-methyl-4-pentenal is achieving selective transformations. researchgate.net Because the molecule contains two reactive sites—a carbon-carbon double bond (C=C) and a carbon-oxygen double bond (C=O)—catalysts must be designed to target one site with high precision. Future research will be heavily concentrated on creating novel catalytic systems that offer superior control over reaction outcomes.

Key research thrusts will include:

Modifying Electronic Properties: Fine-tuning the electronic properties of metal active sites in heterogeneous catalysts can alter the adsorption probabilities of the C=C versus the C=O bond, thereby steering selectivity. acs.org

Single-Atom Alloy (SAA) Catalysts: Recent advancements in SAA catalysts, where individual reactive metal atoms are dispersed on a more inert host metal, offer a promising strategy. nih.govacs.org For instance, embedding mid-transition metals like Chromium (Cr) into a Copper (Cu) surface can favor the adsorption of the aldehyde's C=O group, enhancing the production of unsaturated alcohols through selective hydrogenation. nih.govacs.org

Steric and Confinement Effects: Designing catalysts with specific steric bulk or within confined spaces (e.g., zeolites or metal-organic frameworks) can physically hinder the approach of one functional group over the other. acs.org For example, long-chain amine ligands on platinum-cobalt (B8599474) (Pt-Co) nanocatalysts have been shown to create a steric shield that prevents the C=C bond from interacting with the catalyst surface, leading to high selectivity for C=O hydrogenation. core.ac.uk

Future work will aim to apply these principles to this compound, developing bespoke catalysts that can selectively hydrogenate the aldehyde to 3-methyl-4-penten-1-ol, reduce the alkene to 3-methylpentanal, or facilitate other selective transformations like hydroformylation or asymmetric additions.

| Catalytic Strategy | Mechanism of Selectivity | Potential Application for this compound | Reference |

|---|---|---|---|

| Single-Atom Alloys (e.g., Cr in Cu) | Modifies electronic structure to favor C=O bond adsorption over C=C bond adsorption. | Selective hydrogenation to 3-methyl-4-penten-1-ol. | nih.govacs.org |

| Ligand-Modified Nanoparticles (e.g., Amine-Capped Pt-Co) | Introduces steric hindrance around the active site, preventing the C=C bond from accessing it. | High-selectivity production of the corresponding unsaturated alcohol. | core.ac.uk |

| Bimetallic Catalysts with Electrophilic Sites | Creates a synergistic effect where one metal activates hydrogen and an electrophilic site activates the C=O group. | Enhanced activity and selectivity for C=O reduction. | acs.org |

Discovery of Novel Synthetic Pathways and Mechanistic Insights

While methods exist for synthesizing this compound, such as the thermal Claisen rearrangement of crotyl vinyl ether or the oxidation of 3-methyl-4-penten-1-ol, future research will seek more efficient, sustainable, and atom-economical pathways. lookchem.com There is a pressing need to develop routes that avoid harsh conditions or the use of stoichiometric oxidants.

Promising areas for investigation include:

Direct Catalytic Routes: Exploring direct, one-pot syntheses from readily available feedstocks, such as the hydroformylation of isoprene (B109036) or related C5 derivatives, could provide a more industrially viable route. This would require catalysts that can control both regio- and stereoselectivity.

Biocatalysis: Engineering enzymes to produce this compound from bio-based precursors represents a significant step towards green chemistry. This could involve pathways starting from intermediates like isopentenyl diphosphate (B83284) (IPP). nih.gov

Mechanistic Elucidation: A deeper mechanistic understanding of both existing and novel synthetic reactions is crucial. The application of Density Functional Theory (DFT) calculations will be instrumental in mapping reaction energy profiles, identifying transition states, and predicting the influence of catalysts and reaction conditions. researchgate.net Such computational studies can accelerate the rational design of new synthetic methods by predicting reaction feasibility and potential byproducts.

| Synthetic Pathway | Description | Future Research Goal | Reference |

|---|---|---|---|

| Claisen Rearrangement | Thermal rearrangement of crotyl vinyl ether. A known, high-yield method. | Develop catalytic, lower-temperature variants to improve energy efficiency. | lookchem.com |

| Oxidation of 3-methyl-4-penten-1-ol | Oxidation of the corresponding primary alcohol. Often requires stoichiometric oxidants. | Develop selective, aerobic oxidation methods using heterogeneous catalysts. | lookchem.com |

| Direct Hydroformylation | Hypothetical direct synthesis from C5 olefin feedstocks like 3-methyl-1-butene. | Design highly regioselective catalysts to achieve linear aldehyde product with high fidelity. | google.com |

Expansion of Applications in Emerging Areas of Organic and Materials Science

The dual functionality of this compound makes it an attractive building block for synthesizing more complex molecules and advanced materials. ontosight.ai While it is already used as an intermediate in the production of fragrances and resins, its full potential remains untapped. ontosight.ai

Future applications could emerge in several key areas:

Complex Molecule Synthesis: The aldehyde can act as a handle for chain extension or functionalization, while the alkene allows for a wide range of transformations, including metathesis, polymerization, and click chemistry. This makes it a valuable precursor for pharmaceuticals and natural product synthesis. ontosight.ai

Polymer Chemistry: The vinyl group of this compound is suitable for polymerization reactions. Research into its copolymerization with other monomers could lead to novel functional polymers. The pendant aldehyde groups along the polymer backbone could then be used for post-polymerization modification, such as cross-linking to form thermosets or grafting other molecules to create functional materials for sensors or coatings.

Supramolecular Chemistry: The aldehyde group can participate in dynamic covalent chemistry, forming reversible bonds such as imines or acetals. This could be exploited to create self-healing materials, adaptive polymers, or components for molecular machines.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding of Reactivity

A comprehensive understanding of the structure, dynamics, and reactivity of this compound is essential for unlocking its full potential. Advanced analytical and computational techniques are critical for gaining these fundamental insights.

Future research in this domain will likely involve:

In-Situ Spectroscopy: The use of techniques like process IR and Raman spectroscopy to monitor reactions involving this compound in real-time. This can provide invaluable kinetic and mechanistic data, helping to optimize reaction conditions and catalyst performance.

Advanced NMR Techniques: Two-dimensional NMR and other advanced pulse sequences can fully elucidate the structure of complex products derived from this compound and can be used to study reaction mechanisms and intermolecular interactions.

Computational Chemistry: High-level DFT and ab initio calculations will be used to model the molecule's conformational landscape, predict its spectroscopic signatures (NMR, IR), and map its reactivity. epstem.net Molecular electrostatic potential (MEP) maps can identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it will interact with catalysts and other reagents. mdpi.com

| Technique | Application to this compound Research | Anticipated Outcome | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculate transition state energies, reaction pathways, and predict spectroscopic properties. | Rational design of catalysts and synthetic routes; accurate interpretation of experimental spectra. | researchgate.net |

| Molecular Electrostatic Potential (MEP) Mapping | Visualize electron density to identify nucleophilic (e.g., C=O oxygen) and electrophilic (e.g., aldehyde carbon) sites. | Predict sites of chemical attack and non-covalent interactions. | mdpi.com |

| In-Situ FT-IR/Raman Spectroscopy | Monitor the concentration of reactants, intermediates, and products during a reaction in real-time. | Elucidate reaction kinetics and mechanisms, enabling rapid process optimization. | mdpi.com |

| 2D NMR (COSY, HSQC, etc.) | Unambiguously assign proton and carbon signals in complex derivatives of this compound. | Confirm the structure of novel products and intermediates. | epstem.net |

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 3-Methyl-4-pentenal in laboratory settings?

- Synthesis : Common methods include aldol condensation or oxidation of corresponding alcohols. Ensure reagents are purified (e.g., via distillation) to avoid side reactions. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

- Characterization : Employ NMR (¹H, ¹³C) to confirm structural integrity, IR spectroscopy for functional group analysis (e.g., aldehyde C=O stretch ~1720 cm⁻¹), and GC-MS for purity assessment (>95% by GC) . Cross-validate spectral data with the NIST Chemistry WebBook .

Q. How can researchers verify the identity of this compound when conflicting spectral data arises?

- Triangulation : Compare experimental NMR/IR data with peer-reviewed literature. If discrepancies persist, repeat synthesis under controlled conditions (e.g., anhydrous solvents, calibrated instruments).

- Advanced Techniques : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystalline derivatives are available) for unambiguous confirmation .

Q. What ethical guidelines apply to publishing research involving this compound?

- Data Integrity : Retain raw spectral data and synthetic protocols for 5–10 years to enable reproducibility audits. Avoid duplicate publication of identical datasets .

- Terminology : Use "participants" (not "subjects") in human studies and disclose conflicts of interest (e.g., funding sources) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the reaction mechanisms of this compound in catalytic systems?

- Variables : Define independent variables (e.g., catalyst loading, temperature) and dependent variables (e.g., reaction yield, enantiomeric excess). Include negative controls (e.g., catalyst-free conditions) .

- Theoretical Frameworks : Use computational methods (DFT calculations) to model transition states and validate experimental kinetics .

Q. What methodologies resolve contradictions in thermodynamic stability data for this compound derivatives?

- Root-Cause Analysis : Re-examine experimental conditions (e.g., solvent polarity, measurement techniques like DSC vs. calorimetry).

- Iterative Testing : Conduct replicate trials under standardized protocols and apply statistical tools (e.g., ANOVA) to assess variance .

Q. How can mixed-methods approaches enhance studies on this compound’s biological activity?

- Integration : Combine quantitative assays (e.g., IC₅₀ determination in enzyme inhibition) with qualitative interviews to contextualize mechanistic insights .

- Data Sources : Use primary data from in vitro models and secondary data from cheminformatics databases (e.g., PubChem) to triangulate findings .

Q. What strategies mitigate risks of team disputes over data ownership in collaborative this compound projects?

- Preemptive Agreements : Draft data-sharing contracts outlining authorship criteria, IP rights, and access protocols before initiating research .

- Documentation : Maintain lab notebooks with timestamps and witness signatures to establish precedence in case of disputes .

Methodological Frameworks

- Experimental Design : Align with Maxwell’s nine-point framework (e.g., clear objectives, ethical rigor) and operationalize variables using IUPAC nomenclature .

- Contradiction Analysis : Apply dialectical frameworks to distinguish principal contradictions (e.g., synthetic yield vs. purity) from secondary factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。